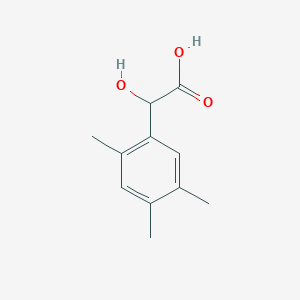
2-hydroxy-2-(2,4,5-trimethylphenyl)acetic Acid
Cat. No. B8709998
M. Wt: 194.23 g/mol
InChI Key: MLIACTPSDQUOGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07019166B2
Procedure details


A mixture of 69.9 g of 2,4,5-trimethylmandelic acid, 38.3 g of 36% hydrochloric acid, 11.2 g of red phosphorus and 6 g of KI in 270 ml of glacial acetic acid is heated to 100° C. for 16 hours. Subsequently, the mixture is diluted at room temperature with 150 ml of glacial acetic acid. The excess of phosphorus is filtered off with suction and washed three times with 50 ml of glacial acetic acid. The filtrate is admixed with 150 ml of water and the acetic acid is substantially removed by rotary evaporation at bath temperature 50° C. 60 mbar. The remaining suspension is adjusted to pH 1 using 5 ml of 20% sulfuric acid and the solid is filtered off with suction. The solid is washed three times with 180 ml of water each time, and this water becomes the first filtrate. This causes solid to precipitate out once again, which is filtered off with suction through the already existing filtercake. The filtercake is washed once more with 100 ml of water and dried to constant weight. This results in 64.46 g of white solid which, by GC, contains 95.8% of target product=61.7 g=96.2% of theory.


[Compound]
Name
red phosphorus
Quantity
11.2 g
Type
reactant
Reaction Step One



Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:12]=[C:11]([CH3:13])[C:10]([CH3:14])=[CH:9][C:3]=1[CH:4](O)[C:5]([OH:7])=[O:6].Cl>C(O)(=O)C>[CH3:1][C:2]1[CH:12]=[C:11]([CH3:13])[C:10]([CH3:14])=[CH:9][C:3]=1[CH2:4][C:5]([OH:7])=[O:6]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
69.9 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(C(C(=O)O)O)C=C(C(=C1)C)C
|
|
Name
|
|
|
Quantity
|
38.3 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
[Compound]
|
Name
|
red phosphorus
|
|
Quantity
|
11.2 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
270 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The excess of phosphorus is filtered off with suction
|
WASH
|
Type
|
WASH
|
|
Details
|
washed three times with 50 ml of glacial acetic acid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the acetic acid is substantially removed by rotary evaporation at bath temperature 50° C
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the solid is filtered off with suction
|
WASH
|
Type
|
WASH
|
|
Details
|
The solid is washed three times with 180 ml of water each time
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This causes solid to precipitate out once again
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
which is filtered off with suction through the
|
WASH
|
Type
|
WASH
|
|
Details
|
The filtercake is washed once more with 100 ml of water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried to constant weight
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=C(C=C(C(=C1)C)C)CC(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 64.46 g | |
| YIELD: CALCULATEDPERCENTYIELD | 100.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
